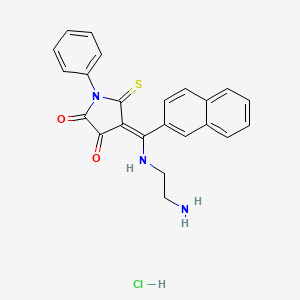
3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthylmethylene group, an aminoethyl group, and a thiooxalacetimide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride typically involves multiple steps:
Formation of the Naphthylmethylene Intermediate: This step involves the reaction of 2-naphthaldehyde with an appropriate amine under acidic conditions to form the naphthylmethylene intermediate.
Introduction of the Aminoethyl Group: The intermediate is then reacted with 2-aminoethylamine in the presence of a catalyst to introduce the aminoethyl group.
Formation of the Thiooxalacetimide Moiety: The final step involves the reaction of the intermediate with thiooxalacetimide under controlled conditions to form the desired compound. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethylene group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the thiooxalacetimide moiety, converting it into a more reduced form.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced thiooxalacetimide derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence under specific conditions. It is employed in the study of cellular processes and the detection of biomolecules.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other specialized materials.
Mechanism of Action
The mechanism of action of 3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression. The naphthylmethylene group plays a crucial role in the compound’s ability to interact with these targets, while the thiooxalacetimide moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-Aminoethyl)amino)-1-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride
- **3-((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide sulfate
- **3-((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide nitrate
Uniqueness
Compared to similar compounds, 3-(((2-Aminoethyl)amino)-2-naphthylmethylene)-N-phenyl-4-thiooxalacetimide hydrochloride is unique due to its specific combination of functional groups. The presence of the naphthylmethylene group enhances its ability to participate in fluorescence-based applications, while the thiooxalacetimide moiety provides stability and reactivity. Additionally, the hydrochloride salt form improves its solubility, making it more versatile for various applications.
Properties
CAS No. |
107902-63-6 |
|---|---|
Molecular Formula |
C23H20ClN3O2S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C23H19N3O2S.ClH/c24-12-13-25-20(17-11-10-15-6-4-5-7-16(15)14-17)19-21(27)22(28)26(23(19)29)18-8-2-1-3-9-18;/h1-11,14,25H,12-13,24H2;1H/b20-19+; |
InChI Key |
RNGYWPNXFVKPHJ-RZLHGTIFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(/C3=CC4=CC=CC=C4C=C3)\NCCN)/C2=S.Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC4=CC=CC=C4C=C3)NCCN)C2=S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


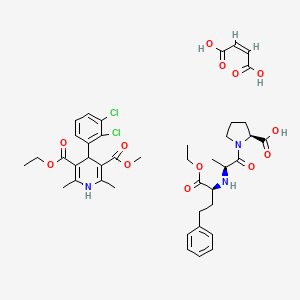
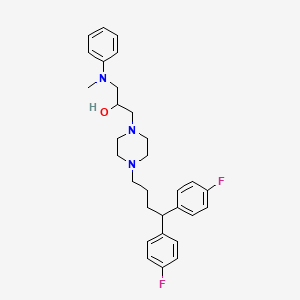
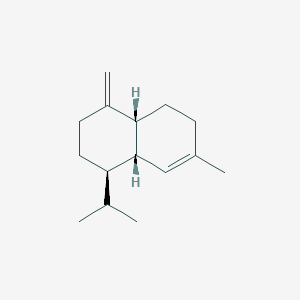
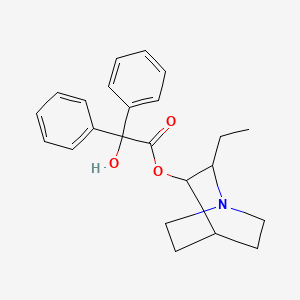
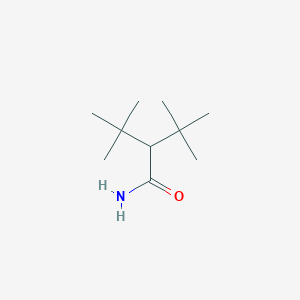
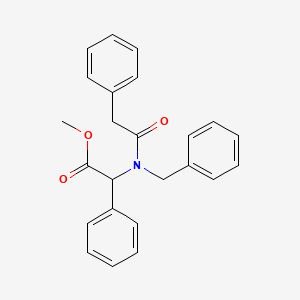
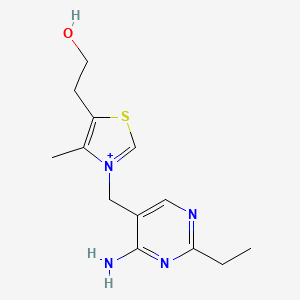
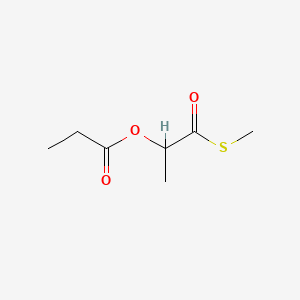
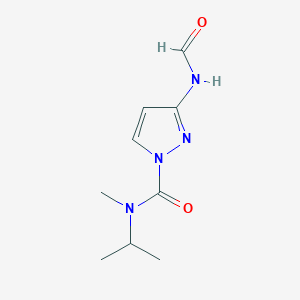

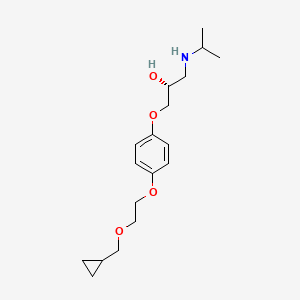
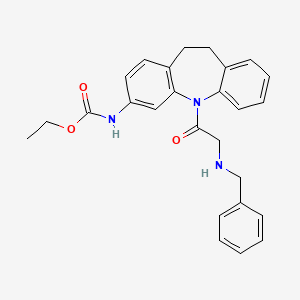
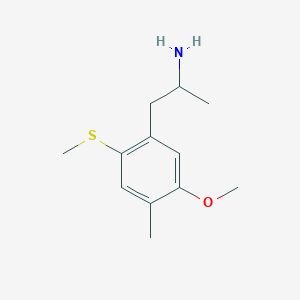
![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
